![molecular formula C24H30N2O2 B4942816 N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B4942816.png)
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide
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Overview
Description
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. JWH-250 has been used in scientific research to investigate the mechanism of action and physiological effects of cannabinoids.
Mechanism of Action
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide binds to these receptors, it activates signaling pathways that lead to the release of neurotransmitters and other signaling molecules. The activation of these pathways can have a wide range of effects on the body, including pain relief, mood alteration, and appetite regulation.
Biochemical and physiological effects:
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and anti-emetic (anti-nausea) effects. It has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects. Additionally, N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has been shown to have effects on the immune system, including the modulation of cytokine production.
Advantages and Limitations for Lab Experiments
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. Additionally, N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide is stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its complex synthesis process can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research is needed to investigate the potential therapeutic uses of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other disorders.
Synthesis Methods
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 3-methyl-2-buten-1-ol to form an ester intermediate. The ester is then reacted with piperidine and a coupling agent to form the final product. The synthesis of N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has been used in scientific research to investigate the mechanism of action and physiological effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has been used in studies to investigate the effects of cannabinoids on the brain, immune system, and other organs.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-18(2)11-14-26-15-12-19(13-16-26)24(27)25-23-10-5-4-9-22(23)20-7-6-8-21(17-20)28-3/h4-11,17,19H,12-16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBLVGWFBXROCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide |
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